molecular formula C17H26BN3O3 B1461655 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1073372-01-6

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B1461655
CAS No.: 1073372-01-6
M. Wt: 331.2 g/mol
InChI Key: RNFCDPMIZSSWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The complete IUPAC name, as computed by advanced chemical nomenclature algorithms, is 1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone. This nomenclature reflects the hierarchical structure of the molecule, beginning with the ethanone functional group and proceeding through the piperazine ring to the substituted pyridine system.

The compound is assigned Chemical Abstracts Service number 1073372-01-6, providing a unique identifier within chemical databases. The molecular formula C17H26BN3O3 accurately represents the atomic composition, with a molecular weight of 331.2 grams per mole. The InChI (International Chemical Identifier) representation, InChI=1S/C17H26BN3O3/c1-13(22)20-8-10-21(11-9-20)15-7-6-14(12-19-15)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3, provides a standardized string notation that encodes the complete structural information.

The SMILES (Simplified Molecular Input Line Entry System) notation B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C offers a linear representation of the molecular structure that facilitates computational analysis and database searching. This compound belongs to the broader classification of heterocyclic compounds and is specifically categorized as a piperazine derivative with boronate ester functionality.

Table 1: Systematic Identification Parameters

Parameter Value
IUPAC Name 1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone
CAS Number 1073372-01-6
Molecular Formula C17H26BN3O3
Molecular Weight 331.2 g/mol
InChIKey RNFCDPMIZSSWDQ-UHFFFAOYSA-N
PubChem CID 43811064

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits distinct structural features that contribute to its chemical and biological properties. The central piperazine ring adopts a chair conformation, which is characteristic of six-membered nitrogen-containing heterocycles. This conformational preference influences the overall three-dimensional arrangement of the molecule and affects its interactions with biological targets.

The tetramethyl-1,3,2-dioxaborolane moiety represents a cyclic boronate ester structure that plays a crucial role in the compound's reactivity profile. The boron atom within this framework typically exhibits trigonal planar geometry in the absence of coordinating species, though it can adopt tetrahedral geometry upon coordination with Lewis bases. The dioxaborolane ring system provides stability to the boronic acid functionality while maintaining reactivity for various chemical transformations.

The pyridine ring system connects the piperazine and boronate ester components through its 2- and 5-positions, creating a rigid aromatic framework that influences the overall molecular conformation. The substitution pattern on the pyridine ring is critical for maintaining the desired spatial arrangement of functional groups and optimizing the compound's binding affinity to target molecules.

Crystallographic studies of related boronate ester compounds have revealed important structural insights that can be applied to understanding this molecule's geometry. The boronate ester functionality typically exhibits B-O bond lengths of approximately 1.36-1.38 Angstroms, while the C-B bond connecting to the pyridine ring measures approximately 1.55-1.57 Angstroms. These bond lengths are consistent with typical values observed in organoboron compounds and contribute to the overall structural stability.

Table 2: Key Molecular Geometry Parameters

Structural Feature Description Typical Bond Length/Angle
Piperazine Ring Chair conformation N-C: 1.47 Å
Dioxaborolane Ring Cyclic boronate ester B-O: 1.36-1.38 Å
Pyridine Ring Aromatic heterocycle C-N: 1.34 Å
C-B Bond Pyridine-boron connection 1.55-1.57 Å
Acetyl Group Ketone functionality C=O: 1.21 Å

Comparative Structural Analysis with Related Boronate-Ester-Piperazine Hybrids

Comparative analysis with structurally related compounds provides valuable insights into the unique characteristics of this compound. A closely related isomer, 1-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone, differs only in the position of the boronate ester substitution on the pyridine ring, being located at the 4-position rather than the 5-position. This positional isomerism significantly affects the electronic properties and steric accessibility of the boronate ester group.

The 4-substituted isomer exhibits different reactivity patterns in cross-coupling reactions due to the altered electronic environment around the boron center. The 5-position substitution in the target compound provides optimal electronic activation while maintaining sufficient steric accessibility for catalytic processes. This structural variation demonstrates the importance of precise substitution patterns in optimizing compound properties for specific applications.

Another related compound, 4-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-pyridin-2-yl]-piperazine-1-carboxylic acid tert-butyl ester, features a tert-butoxycarbonyl protecting group on the piperazine nitrogen instead of the acetyl group. This structural modification significantly alters the compound's solubility profile and biological activity. The Boc-protected derivative has a molecular weight of 389.3 g/mol compared to 331.2 g/mol for the acetyl derivative, reflecting the additional bulk of the protecting group.

Brominated analogs, such as 1-(4-(4-Bromopyridin-2-yl)piperazin-1-yl)ethanone, provide additional structural comparison points. The bromine substituent at the 4-position of the pyridine ring creates a different electronic environment compared to the boronate ester, resulting in altered binding affinity and selectivity profiles. The molecular weight of the brominated analog (284.15 g/mol) is significantly lower than the boronate ester derivative, reflecting the absence of the bulky dioxaborolane group.

Table 3: Comparative Analysis of Related Compounds

Compound Substitution Pattern Molecular Weight Key Structural Difference
Target Compound 5-Boronate ester 331.2 g/mol Reference structure
4-Isomer 4-Boronate ester 331.2 g/mol Altered boron position
Boc-Protected 5-Boronate ester 389.3 g/mol tert-Butoxycarbonyl group
Brominated Analog 4-Bromo 284.15 g/mol Halogen substituent

Conformational Dynamics via DFT Calculations

Density Functional Theory calculations provide detailed insights into the conformational preferences and dynamic behavior of this compound. Computational studies of similar piperazine derivatives have revealed that these compounds exhibit multiple low-energy conformations that are accessible under physiological conditions. The conformational analysis indicates that the piperazine ring can adopt both chair and twisted conformations, with the chair form being thermodynamically favored by approximately 2-3 kcal/mol.

The rotational barriers around key bonds in the molecule have been characterized through systematic conformational searches. The barrier to rotation around the C-N bond connecting the piperazine ring to the pyridine system is typically 8-12 kcal/mol, allowing for relatively free rotation at room temperature. This conformational flexibility is crucial for the compound's ability to adopt optimal binding conformations when interacting with target proteins.

The acetyl group attached to the piperazine nitrogen exhibits restricted rotation due to partial double bond character arising from resonance stabilization. Computational analysis reveals a rotational barrier of approximately 15-18 kcal/mol around the N-C(O) bond, which is consistent with typical amide bond characteristics. This restriction influences the overall conformational ensemble and affects the compound's binding specificity.

The boronate ester moiety contributes additional conformational complexity due to the potential for coordination with Lewis bases. DFT calculations indicate that the boron center can readily accommodate additional ligands, leading to tetrahedral geometry and altered electronic properties. This coordination capability is particularly relevant for the compound's interaction with serine and threonine residues in protein targets, where the boron can form reversible covalent bonds with hydroxyl groups.

The pharmacophore modeling studies, derived from conformational analysis of related compounds, suggest that bioactive piperazine derivatives should possess specific three-dimensional arrangements of key functional groups. The eleven-feature pharmacophore identified for sedative-hypnotic piperazine derivatives provides a framework for understanding the conformational requirements of this compound class. These features include specific distances and angles between nitrogen atoms, aromatic centers, and hydrogen bond donors or acceptors.

Table 4: Conformational Analysis Results

Structural Element Rotational Barrier (kcal/mol) Preferred Conformation Dynamic Behavior
Piperazine Ring N/A Chair Ring flipping (low barrier)
Pyridine-Piperazine 8-12 Extended Free rotation
Acetyl Group 15-18 Planar Restricted rotation
Boronate Ester Variable Trigonal/Tetrahedral Coordination dependent

Properties

IUPAC Name

1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BN3O3/c1-13(22)20-8-10-21(11-9-20)15-7-6-14(12-19-15)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFCDPMIZSSWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656449
Record name 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073372-01-6
Record name 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1073372-01-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to participate in borylation reactions, where it acts as a boron source for the formation of boron-containing compounds. This compound can also interact with transition metal catalysts, facilitating hydroboration reactions. These interactions are crucial for the synthesis of complex organic molecules and have implications in medicinal chemistry and materials science.

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering cellular responses to external stimuli.

Biological Activity

The compound 1-(4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a novel synthetic molecule that incorporates a dioxaborolane moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H22BN3O2\text{C}_{16}\text{H}_{22}\text{B}\text{N}_{3}\text{O}_{2}

This structure includes a tetramethyl-1,3,2-dioxaborolan group attached to a pyridine and piperazine backbone, which are critical for its biological interactions.

Research indicates that compounds with similar structures often exhibit multitarget activity , engaging various receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors such as dopamine (D2 and D3) and serotonin (5-HT1A), which are significant in treating neuropsychiatric disorders.

Antiproliferative Effects

Several studies have investigated the antiproliferative effects of related compounds. For instance, derivatives of pyridine and piperazine have shown significant activity against various cancer cell lines. The compound's ability to inhibit cell proliferation may be attributed to its interaction with cellular signaling pathways involved in cell cycle regulation.

Neuropharmacological Activity

The compound's structural components suggest potential neuropharmacological effects. Compounds with similar scaffolds have been reported to act as agonists at D2 and 5-HT1A receptors. For example:

CompoundReceptor TargetEC50 (nmol/L)Emax (%)
7bD20.954.3
34cD310.054.2

This table summarizes the functional activity assays showing that compounds structurally related to our target exhibit potent agonistic behavior at dopamine receptors .

Study on D2/5-HT1A Agonism

In a study evaluating various derivatives for their receptor activity, it was found that certain compounds exhibited dual agonism at D2/D3 and 5-HT1A receptors. The findings support the hypothesis that modifications in the dioxaborolane structure can enhance receptor affinity and selectivity .

Pharmacokinetic Properties

The metabolic stability of related compounds has been assessed using rat and human liver microsomes. For example, compound 34c showed a half-life (T1/2) of approximately 159.7 minutes , indicating favorable pharmacokinetic properties for further development as a therapeutic agent .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, This compound may hold promise in treating conditions such as:

  • Neuropsychiatric Disorders: Due to its potential interaction with dopamine and serotonin receptors.
  • Cancer Therapy: As an antiproliferative agent targeting specific cancer cell lines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer properties. For instance, derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Research has shown that the incorporation of the pyridine and piperazine groups enhances the selectivity and potency of these compounds against various cancer cell lines .

Neuropharmacological Effects

The piperazine ring is known for its neuropharmacological properties. Compounds similar to 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone have been studied for their potential use in treating neurological disorders such as depression and anxiety. The interaction of the compound with neurotransmitter systems may provide insights into developing new therapeutic agents .

Antimicrobial Properties

Another area of research focuses on the antimicrobial activity of dioxaborolane derivatives. Studies suggest that these compounds can effectively inhibit bacterial growth and may serve as templates for developing new antibiotics .

Borylation Reactions

The compound serves as a valuable reagent in borylation reactions. The presence of the dioxaborolane group allows for the efficient transfer of boron in organic synthesis processes. This characteristic is particularly advantageous in forming carbon-boron bonds, which are crucial for constructing complex organic molecules .

Cross-Coupling Reactions

In synthetic organic chemistry, this compound can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction enables the formation of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Polymer Chemistry

The unique properties of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives make them suitable for applications in polymer chemistry. They can be used as monomers or additives to improve the mechanical and thermal properties of polymers. Research indicates that incorporating these compounds into polymer matrices enhances their stability and functionality .

Nanomaterials

Studies have explored the use of dioxaborolane-based compounds in synthesizing nanomaterials with specific optical and electronic properties. These materials have potential applications in sensors and photovoltaic devices due to their tunable characteristics .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of dioxaborolane derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated that certain modifications to the compound structure significantly improved efficacy and selectivity towards cancer cells while exhibiting minimal toxicity to normal cells .

Case Study 2: Borylation Methodology

In a recent publication in Organic Letters, researchers optimized a borylation protocol using this compound as a key reagent. The study highlighted the high yields obtained from various substrates and established conditions that could be applied broadly across different types of organic transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Differences
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone C₁₇H₂₆BN₃O₃ 331.225 Pyridine, piperazine, acetyl, dioxaborolan Reference compound
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone C₁₃H₂₂BNO₃ 251.13 Dihydropyridine, acetyl, dioxaborolan Reduced pyridine ring; lower molecular weight
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone C₁₉H₂₈BN₃O₃ 357.26 Phenyl, methylpiperazine, dioxaborolan Phenyl instead of pyridine; methylpiperazine
1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone C₁₂H₁₉BNO₃S 268.17 Thiazole, acetyl, dioxaborolan Thiazole core; no piperazine moiety

Key Observations

Core Heterocycle Variations: The pyridine ring in the target compound contrasts with dihydropyridine (), phenyl (), and thiazole () cores. Pyridine’s aromaticity enhances π-π stacking in drug-receptor interactions compared to non-aromatic dihydropyridine .

Substituent Effects :

  • The acetyl group on piperazine in the target compound increases hydrophobicity compared to methylpiperazine () or unsubstituted piperazines ().
  • The methylpiperazine in ’s compound may improve solubility in polar solvents, a critical factor in pharmacokinetics .

Boronic Ester Stability :

  • All compounds feature the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan group, which resists hydrolysis better than less substituted boronic esters. This stability is crucial for storage and handling .

Preparation Methods

Formation of the Boronate Ester Intermediate

The initial step involves the synthesis of a boronate ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperazine , which serves as a key precursor.

Reaction Conditions:

Parameter Details
Reagents tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate
Catalyst Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
Solvent Dichloromethane (DCM)
Temperature 0°C to room temperature
Time 3 hours

Procedure:

  • The tert-butyl protected precursor is dissolved in DCM under nitrogen atmosphere.
  • TMSOTf is added dropwise at 0°C to activate the boron center.
  • 6-Dimethylpyridine is introduced as a base to facilitate the borylation.
  • The mixture is stirred at room temperature for 3 hours.
  • Quenching with saturated sodium bicarbonate solution neutralizes the reaction.
  • Organic layers are extracted, dried, and purified via silica gel chromatography, eluting with dichloromethane/methanol (10:1).

Yield: Approximately 72%, yielding an off-white solid of the boronate ester.

Representative Data Table of Preparation Methods

Step Reagents Conditions Yield Notes
1 tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate TMSOTf, DCM, 0°C to RT, 3h 72% Formation of boronate ester
2 Boronate ester + Pyridinyl halide Pd catalyst, base, solvent Variable Suzuki coupling or similar
3 Coupled intermediate + ethanone derivative Acylation conditions Variable Final functionalization

Research Findings and Notes

  • The synthesis of the boronate ester is efficiently achieved using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as an activator, which facilitates the electrophilic borylation process at low temperatures, minimizing side reactions (see reaction conditions above).
  • The overall yield of the initial boronate ester formation is high (~72%), indicating the robustness of this step.
  • The subsequent coupling reactions are adaptable to various heterocyclic and aromatic derivatives, with palladium-catalyzed cross-coupling being the most common strategy.
  • Purification via silica gel chromatography is essential to obtain high purity intermediates, crucial for subsequent steps.

Notes and Considerations

  • Inert Atmosphere: All reactions involving boron reagents and palladium catalysts should be conducted under nitrogen or argon to prevent oxidation.
  • Temperature Control: Precise temperature regulation, especially during the initial borylation, is critical for high yield and selectivity.
  • Purification: Chromatography conditions must be optimized for each intermediate to ensure purity and reproducibility.
  • Safety: Handling of TMSOTf and palladium catalysts requires appropriate safety measures due to their toxicity and sensitivity.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key reaction conditions must be optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic ester functionality (4,4,5,5-tetramethyl-1,3,2-dioxaborolane group) . Key steps include:

  • Coupling reaction : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with aryl halides under inert atmosphere.
  • Solvent system : Employ a mix of THF and aqueous Na₂CO₃ for optimal solubility and reactivity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/DMF mixtures .
    Critical parameters to optimize include temperature (80–100°C), molar ratios (boronic ester:aryl halide = 1:1.2), and catalyst loading (1–3 mol%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • NMR spectroscopy : Confirm the presence of the boronic ester (¹¹B NMR: δ ~30 ppm; ¹H NMR: singlet for tetramethyl groups at δ 1.3 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₅H₂₄BN₃O₂, m/z 289.18) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between predicted and observed NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Conformational dynamics : Piperazine ring puckering or boronic ester rotational barriers can split signals. Use variable-temperature NMR to study dynamic effects .
  • Residual solvents : Ensure complete drying; DMF or THF traces can obscure peaks.
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for related piperazine-boronic ester hybrids .

Q. What strategies mitigate decomposition of the boronic ester group during long-term storage or under reaction conditions?

  • Storage : Store at –20°C under argon, avoiding moisture. Use desiccants (silica gel) and amber vials to prevent photodegradation .
  • Reaction conditions : For aqueous-phase reactions, maintain pH 7–9 to minimize hydrolysis. Add stabilizing ligands like 1,4-dioxane .
  • Monitoring : Track boronic ester integrity via ¹¹B NMR or iodometric titration pre- and post-reaction .

Q. How can computational methods guide the design of derivatives with enhanced stability or reactivity?

  • DFT calculations : Model transition states for Suzuki coupling to predict electronic effects of substituents on the pyridine or piperazine rings .
  • Docking studies : If targeting biological applications, simulate interactions with enzymes (e.g., kinases) to prioritize substituents for synthesis .
  • Solubility prediction : Use COSMO-RS to optimize solvent systems for reactions involving polar intermediates .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing and reactions .
  • Waste disposal : Segregate boronic ester waste from halogenated solvents; neutralize aqueous fractions with dilute HCl before disposal .
  • Spill management : Absorb spills with vermiculite, then treat with 10% NaOH to hydrolyze residual boronic esters .

Q. How can researchers validate the compound’s role in catalytic cycles or as a synthetic intermediate?

  • Mechanistic probes : Introduce isotopic labels (e.g., ¹⁰B) to track boron transfer in Suzuki reactions via MS/MS .
  • Kinetic studies : Monitor reaction progress using in situ IR or Raman spectroscopy to detect intermediate Pd complexes .
  • Competition experiments : Compare reactivity with other boronic esters under identical conditions to establish relative rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.